![molecular formula C23H21N3O3 B13358157 Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13358157.png)
Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and a methylimidazo[1,2-a]pyridine moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the hydroxyphenyl group: This step involves the reaction of the imidazo[1,2-a]pyridine intermediate with a hydroxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be performed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Carboxylic acid derivatives.
科学研究应用
Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the imidazo[1,2-a]pyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups are known for their antioxidant properties.
Uniqueness
Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both the hydroxyphenyl and imidazo[1,2-a]pyridine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and development.
属性
分子式 |
C23H21N3O3 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
ethyl 3-[[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C23H21N3O3/c1-3-29-23(28)16-7-6-8-17(14-16)24-22-21(18-9-4-5-10-19(18)27)25-20-13-15(2)11-12-26(20)22/h4-14,24,27H,3H2,1-2H3 |
InChI 键 |
SSCLRUKKTSBREC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(1-Naphthyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358086.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358097.png)
![3-[6-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358107.png)
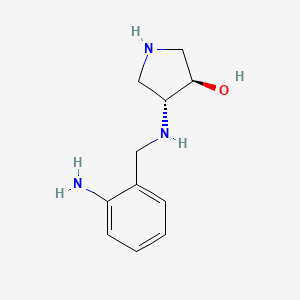
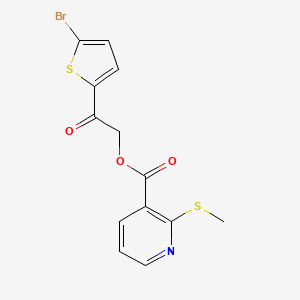

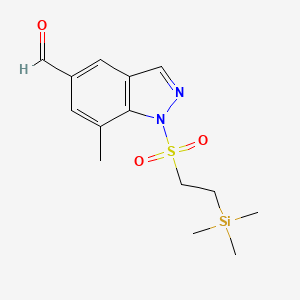
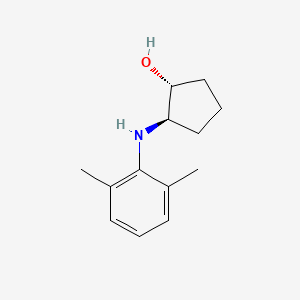
![2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358142.png)
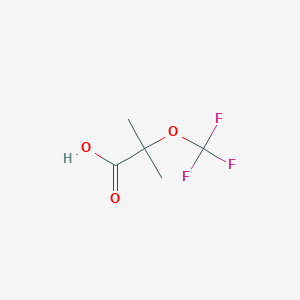
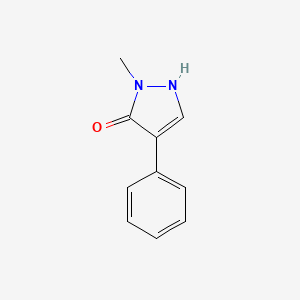
![(2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13358165.png)
![2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B13358172.png)
![N'-(4-hydroxybenzylidene)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B13358173.png)
